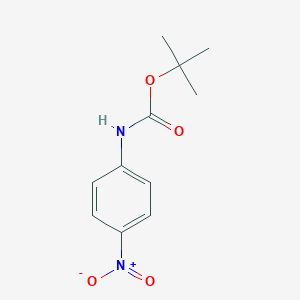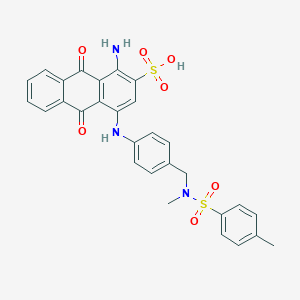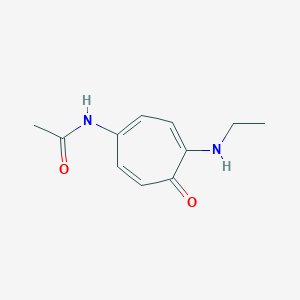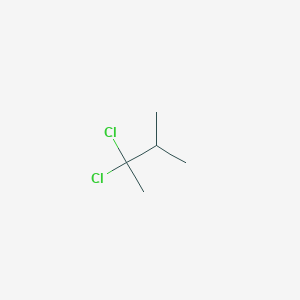
2,2-Dichloro-3-methylbutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-3-methylbutane (DCMB) is a colorless liquid with a chemical formula of C5H10Cl2. It is a halogenated organic compound that is widely used in scientific research for its unique properties. DCMB is primarily used as a reagent in organic synthesis to create other compounds, and it has also been studied for its potential biological and physiological effects.
作用机制
The exact mechanism of action of 2,2-Dichloro-3-methylbutane is not fully understood, but it is believed to act as an alkylating agent, meaning it can add an alkyl group to a molecule. This can result in changes to the structure and function of the molecule, which can have biological and physiological effects.
生化和生理效应
2,2-Dichloro-3-methylbutane has been studied for its potential biological and physiological effects. It has been shown to have antimicrobial properties, and has been used as a disinfectant in laboratory settings. It has also been studied for its potential use as an insecticide, as it has been shown to be toxic to certain insects.
实验室实验的优点和局限性
One of the main advantages of using 2,2-Dichloro-3-methylbutane in laboratory experiments is its versatility as a reagent in organic synthesis. It can be used to create a wide range of compounds, and its unique properties make it a valuable tool for researchers. However, 2,2-Dichloro-3-methylbutane can also be toxic and hazardous if not handled properly. It is important to use proper safety precautions when working with this compound.
未来方向
There are a number of potential future directions for research involving 2,2-Dichloro-3-methylbutane. One area of interest is its potential use as an insecticide, as it has been shown to be toxic to certain insects. Additionally, further research could be done to explore its antimicrobial properties, and its potential use as a disinfectant in medical settings. Overall, 2,2-Dichloro-3-methylbutane is a valuable tool for researchers in organic synthesis, and its potential biological and physiological effects make it an area of interest for future research.
合成方法
2,2-Dichloro-3-methylbutane can be synthesized through a variety of methods, including the reaction of 2-methyl-2-butanol with hydrochloric acid in the presence of zinc chloride, or through the reaction of 2,2-dichlorobutane with sodium methoxide in methanol. The resulting product is then purified through distillation or recrystallization.
科学研究应用
2,2-Dichloro-3-methylbutane is commonly used in organic synthesis as a reactant to create other compounds. It has been used in the synthesis of chiral compounds, such as chiral ketones, and has also been used as a starting material for the synthesis of other halogenated organic compounds.
属性
CAS 编号 |
17773-66-9 |
|---|---|
产品名称 |
2,2-Dichloro-3-methylbutane |
分子式 |
C5H10Cl2 |
分子量 |
141.04 g/mol |
IUPAC 名称 |
2,2-dichloro-3-methylbutane |
InChI |
InChI=1S/C5H10Cl2/c1-4(2)5(3,6)7/h4H,1-3H3 |
InChI 键 |
WIQMOFSSJHPXIK-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)(Cl)Cl |
规范 SMILES |
CC(C)C(C)(Cl)Cl |
其他 CAS 编号 |
17773-66-9 |
同义词 |
2,2-dichloro-3-methylbutane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



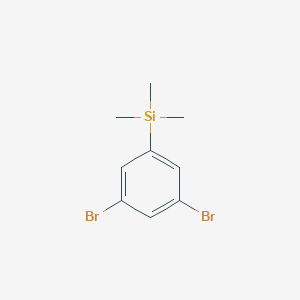
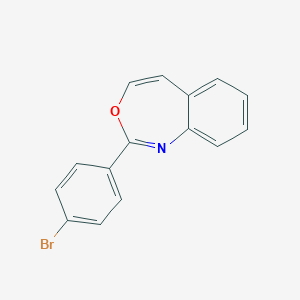
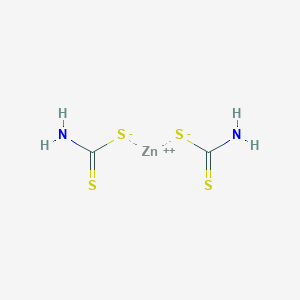

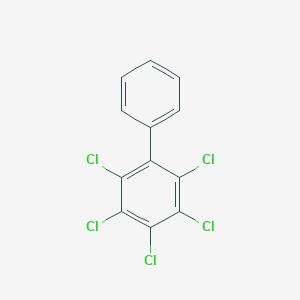
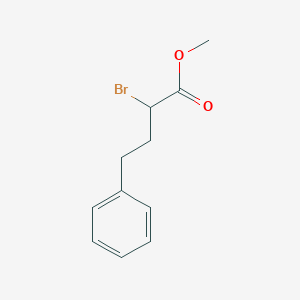
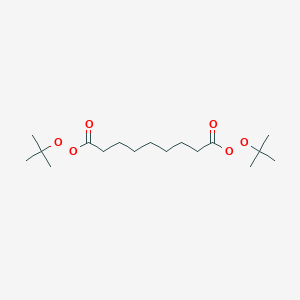
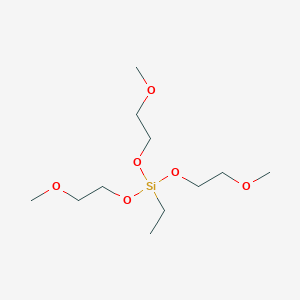
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)
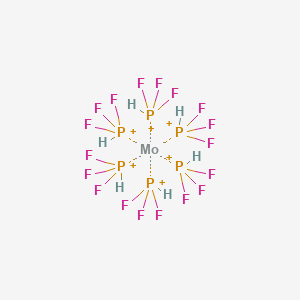
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
